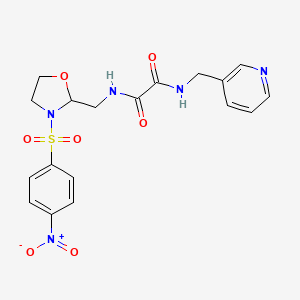

N1-((3-((4-ニトロフェニル)スルホニル)オキサゾリジン-2-イル)メチル)-N2-(ピリジン-3-イルメチル)オキサラミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C18H19N5O7S and its molecular weight is 449.44. The purity is usually 95%.

BenchChem offers high-quality N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗菌活性

この化合物に存在するオキサゾリジン-2-オン核は、抗菌剤の文脈で注目を集めています。リネゾリドは、よく知られているオキサゾリジン-2-オン系抗生物質であり、製薬市場に導入され、独自の作用機序を持っています。リネゾリドは、リボソームのペプチジル転移酵素中心に結合することで、細菌のタンパク質合成を阻害します。 リネゾリドは、メチシリン耐性黄色ブドウ球菌(MRSA)やバンコマイシン耐性腸球菌(VRE)など、グラム陽性菌に対して有効であることが示されています 。研究者は、他のオキサゾリジン-2-オン誘導体の抗菌の可能性をさらに調査しています。

化学教育

この化合物の複雑な構造は、優れた教育機会を提供します。教育者は、これを利用して、ヘテロ環化学、官能基、医薬品設計の原理に関連する概念を説明することができます。

要約すると、「N1-((3-((4-ニトロフェニル)スルホニル)オキサゾリジン-2-イル)メチル)-N2-(ピリジン-3-イルメチル)オキサラミド」は、抗菌研究、合成有機化学、創薬、材料科学で有望です。 その多面的な性質は、さまざまな科学分野におけるさらなる探求を促します .

生物活性

N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a unique arrangement of functional groups, including an oxazolidine ring, a sulfonamide moiety, and a pyridyl group. Its molecular formula is C21H24N4O7S, with a molecular weight of approximately 476.5 g/mol. The presence of the 4-nitrophenyl group enhances its chemical reactivity, which is crucial for its biological activity.

Key Structural Features:

- Oxazolidine Ring : Associated with antibacterial properties.

- Sulfonamide Moiety : Potential for enzyme inhibition.

- Pyridyl Group : May enhance binding affinity to biological targets.

Synthesis

The synthesis of N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide typically involves multi-step organic synthesis techniques. A general synthetic route includes:

- Formation of Oxazolidine Intermediate : Reaction of an amino alcohol with a carbonyl compound.

- Introduction of Sulfonyl Group : Sulfonylation using a sulfonyl chloride derivative.

- Final Oxalamide Linkage : Coupling reactions to form the final product.

Antibacterial Properties

Preliminary studies suggest that compounds similar to N1-((3-((4-nitrophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(pyridin-3-ylmethyl)oxalamide may exhibit antibacterial activity by inhibiting key enzymes involved in bacterial cell wall synthesis. The oxazolidine structure is particularly noted for its role in developing antibiotics.

Anti-inflammatory and Anticancer Potential

Research indicates that this compound may modulate signaling pathways related to inflammation and cancer progression. The ability to interact with various biological targets suggests potential applications in treating inflammatory diseases and certain types of cancer.

Table 1: Summary of Biological Activities

Case Studies

-

Antibacterial Activity Study :

- Objective : To evaluate the antibacterial efficacy against common pathogens.

- Methodology : In vitro assays measured the Minimum Inhibitory Concentration (MIC).

- Results : Showed promising inhibition against Gram-positive bacteria, indicating potential as an antibiotic candidate.

-

Anti-inflammatory Mechanism Investigation :

- Objective : To explore the modulation of NF-kB signaling pathways.

- Methodology : Cellular assays using inflammatory stimuli were conducted.

- Results : The compound significantly reduced the expression of pro-inflammatory cytokines, suggesting its role as an anti-inflammatory agent.

特性

IUPAC Name |

N-[[3-(4-nitrophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-(pyridin-3-ylmethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N5O7S/c24-17(20-11-13-2-1-7-19-10-13)18(25)21-12-16-22(8-9-30-16)31(28,29)15-5-3-14(4-6-15)23(26)27/h1-7,10,16H,8-9,11-12H2,(H,20,24)(H,21,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMPPXEUIGASYCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])CNC(=O)C(=O)NCC3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N5O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。